Isotimolol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

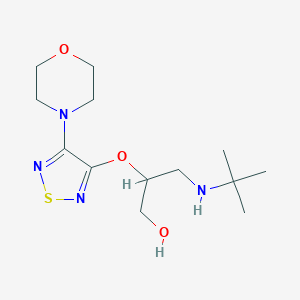

IUPAC Name |

3-(tert-butylamino)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4O3S/c1-13(2,3)14-8-10(9-18)20-12-11(15-21-16-12)17-4-6-19-7-5-17/h10,14,18H,4-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAMSPDKEMJALRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(CO)OC1=NSN=C1N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59697-06-2 |

Source

|

| Record name | Isotimolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059697062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(1,1-Dimethylethyl)amino]-2-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOTIMOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66OA8AMH50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-Timolol: The Distomer of a Potent β-Adrenergic Antagonist

Introduction

In the realm of pharmacology, stereochemistry is a critical determinant of a drug's therapeutic efficacy and safety profile. The subtle yet profound difference in the three-dimensional arrangement of atoms can lead to vast disparities in pharmacological activity. A classic exemplar of this principle is the β-adrenergic antagonist, Timolol. While the (S)-enantiomer is a potent, non-selective β-blocker widely used in the management of glaucoma and cardiovascular diseases, its mirror image, the (R)-enantiomer, exhibits significantly lower β-blocking activity.[1][2]

This technical guide provides a comprehensive overview of (R)-Timolol , often referred to as Isotimolol. Although initially considered the less significant of the two enantiomers, a deeper understanding of its properties is crucial for researchers, scientists, and drug development professionals. This is pertinent for the development of stereoselective synthetic processes, the establishment of robust analytical methods for enantiomeric purity, and for exploring any potential, albeit less potent, pharmacological activities. This document delves into the chemical structure, physicochemical properties, pharmacology, synthesis, and analytical characterization of (R)-Timolol, offering a holistic perspective on this chiral molecule.

Chemical Identity and Physicochemical Properties

(R)-Timolol is the dextrorotatory enantiomer of Timolol. Its distinct spatial configuration dictates its interaction with biological systems.

Chemical Structure and Nomenclature

The core structure of (R)-Timolol consists of a morpholino-thiadiazole moiety linked to a propan-2-ol backbone, which also bears a tert-butylamino group. The chiral center is located at the carbon atom of the propan-2-ol group that is bonded to the hydroxyl group.

-

IUPAC Name: (2R)-1-(tert-butylamino)-3-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-2-ol[1]

-

CAS Registry Number: 26839-76-9[3]

-

Molecular Formula: C₁₃H₂₄N₄O₃S[3][]

-

Molecular Weight: 316.42 g/mol [3][]

Physicochemical Properties

The physicochemical properties of (R)-Timolol are crucial for its formulation, delivery, and pharmacokinetic profile. The data presented below is a compilation from various sources, and it is important to note that some properties may be reported for the racemate or the maleate salt.

| Property | Value | Source |

| Melting Point | 71.5 - 72.5 °C (for (±)-Free base) | [5][6] |

| Boiling Point | 487.2 °C at 760 mmHg (Predicted) | [5] |

| pKa | 9.21 (for Timolol) | [7] |

| LogP | 1.8 (Predicted) | [1] |

| Solubility | Soluble in water. Soluble in organic solvents like ethanol, DMSO, and dimethyl formamide. | [3][8] |

| Appearance | White to off-white crystalline powder. | [8] |

Pharmacology and Mechanism of Action

Pharmacodynamics: A Tale of Two Enantiomers

(R)-Timolol is a non-selective β-adrenergic receptor antagonist, meaning it competes with catecholamines like epinephrine and norepinephrine for binding to both β₁ and β₂ adrenergic receptors.[8][9] However, its potency is significantly lower than that of its stereoisomer, (S)-Timolol. Studies have shown that (S)-Timolol is approximately 30 to 90 times more potent in its β-blocking activity.[1][10] This stark difference in activity underscores the high degree of stereoselectivity of β-adrenergic receptors.

The less active enantiomer in a chiral drug pair is termed the "distomer," while the more active one is the "eutomer." In this context, (R)-Timolol is the distomer. While its β-blocking effects are diminished, some research suggests that (R)-Timolol may still contribute to the intraocular pressure-lowering effect of racemic Timolol, possibly through mechanisms that are less dependent on stereoselectivity.[10]

Mechanism of β-Adrenergic Blockade

β-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by catecholamines, activate a downstream signaling cascade.[11][12][13] The binding of an agonist like epinephrine to the receptor leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[14][15] cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to a physiological response such as increased heart rate and contractility (β₁ effect) or bronchodilation (β₂ effect).

(R)-Timolol, as a competitive antagonist, binds to the β-adrenergic receptor but does not elicit this downstream signaling cascade. By occupying the receptor's binding site, it prevents the binding of endogenous catecholamines, thereby attenuating the sympathetic response.[9]

Synthesis and Stereoselective Control

The production of enantiomerically pure (R)-Timolol requires a stereoselective synthetic strategy. Common approaches involve either the use of a chiral starting material or the resolution of a racemic mixture.

Representative Synthetic Approach: Chemo-enzymatic Synthesis

A notable method for synthesizing both enantiomers of Timolol involves a chemo-enzymatic approach.[11] This strategy highlights the power of biocatalysis in achieving high enantioselectivity.

Sources

- 1. (R)-Timolol | C13H24N4O3S | CID 168613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Study on Timolol and Its Potential Phototoxicity Using Chemical, In Silico and In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. chemicalpoint.eu [chemicalpoint.eu]

- 6. Timolol [drugfuture.com]

- 7. Timolol | C13H24N4O3S | CID 33624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 26839-76-9: (R)-Timolol | CymitQuimica [cymitquimica.com]

- 9. Buy (R)-(+)-Timolol Maleate | 26839-77-0 [smolecule.com]

- 10. Synthesis of S- and R-Timolol Maleate [cjcu.jlu.edu.cn]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. researchgate.net [researchgate.net]

- 13. commerce.bio-rad.com [commerce.bio-rad.com]

- 14. m.youtube.com [m.youtube.com]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

Pharmacological profile of Isotimolol in cardiovascular research

An In-Depth Technical Guide to the Pharmacological Profile of Isotimolol and its Archetype, Timolol, in Cardiovascular Research

Authored by: A Senior Application Scientist

Preamble: The Context of this compound

This compound is identified as a specified impurity of Timolol maleate, a well-established non-selective beta-adrenergic receptor antagonist.[1] Given the limited direct research on this compound's cardiovascular profile, this guide will focus on the extensive pharmacological data of its parent compound, Timolol. Timolol serves as a quintessential model for understanding the cardiovascular effects of non-selective beta-blockers, and its profile provides a robust framework for the scientific investigation of related compounds like this compound. This guide is designed for researchers, scientists, and drug development professionals, offering a blend of foundational science and practical experimental insights.

Part 1: Core Directive - A Tailored Exploration

This guide eschews a rigid template in favor of a narrative that mirrors the research and development lifecycle of a cardiovascular drug. We begin with the molecular target, delve into the physiological consequences of its modulation, and then explore the methodologies to quantify these effects, culminating in a discussion of its clinical significance.

Molecular Mechanism of Action: The Beta-Adrenergic Blockade

At the heart of Timolol's cardiovascular effects lies its ability to act as a competitive antagonist at both β1 and β2-adrenergic receptors.[2][3] These receptors are integral components of the sympathetic nervous system's control over cardiac function.

Expertise & Experience: The choice to target both β1 and β2 receptors results in a broad range of physiological effects. While β1-receptor blockade is primarily responsible for the cardiac effects, β2-receptor antagonism can lead to effects in other tissues, such as the bronchioles and peripheral vasculature, a critical consideration in preclinical safety assessments.

1.1. The Beta-Adrenergic Signaling Cascade

Under normal physiological conditions, catecholamines like epinephrine and norepinephrine bind to β-adrenergic receptors, initiating a signaling cascade that increases heart rate, contractility, and conduction velocity. Timolol competitively inhibits this binding, thereby attenuating the downstream effects.

Caption: Beta-adrenergic receptor signaling pathway and the inhibitory action of Timolol.

Trustworthiness: A key aspect of Timolol's action is its lack of intrinsic sympathomimetic activity (ISA) and membrane-stabilizing activity.[3][4] This means that Timolol does not partially activate the β-receptor, nor does it have local anesthetic-like effects on cardiac cells, leading to a more predictable and "pure" antagonist profile.

Pharmacodynamic Profile: Cardiovascular Effects

The blockade of β-adrenergic receptors by Timolol translates into significant and measurable effects on the cardiovascular system.

2.1. Hemodynamic Effects

Timolol's primary hemodynamic consequences are a reduction in heart rate (negative chronotropy) and myocardial contractility (negative inotropy).[5] These effects decrease cardiac output and myocardial oxygen demand, which are central to its therapeutic efficacy.

Data Presentation: Hemodynamic Effects of Intravenous Timolol in Patients with Coronary Artery Disease [6]

| Parameter | Change with 0.25 mg Timolol |

| Heart Rate | ↓ 15% |

| Cardiac Index | ↓ 15% |

| Left Ventricular Work Index | ↓ 21% |

| Left Ventricular dp/dt | ↓ 16% |

| Left Ventricular End-Diastolic Pressure | ↑ 49% |

| Mean Pulmonary Arterial Pressure | ↑ 17% |

Expertise & Experience: The increase in left ventricular end-diastolic pressure is an important finding, suggesting a potential for increased cardiac filling pressure, which should be carefully monitored in patients with pre-existing heart failure.

2.2. Electrophysiological Effects

Timolol also exerts significant effects on the electrical conduction system of the heart.

Data Presentation: Electrophysiological Effects of Intravenous Timolol (0.05 mg/kg) [7]

| Parameter | Change from Baseline |

| Sinus Cycle Length | ↑ (840 to 1048 msec) |

| A-H Interval | ↑ (94 to 101 msec) |

| A-V Nodal Wenckebach Cycle Length | ↑ (370 to 430 msec) |

| A-V Nodal Effective Refractory Period | ↑ (284 to 360 msec) |

Authoritative Grounding: These electrophysiological changes, particularly the prolongation of A-V nodal conduction and refractoriness, contribute to Timolol's antiarrhythmic properties.[7]

Pharmacokinetic Profile: The Journey Through the Body

The therapeutic efficacy and safety of Timolol are intrinsically linked to its pharmacokinetic properties.

-

Absorption: Timolol is well-absorbed orally.[8]

-

Metabolism: It is primarily metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme in the liver.[9]

-

Excretion: The metabolites and a small amount of unchanged drug are excreted in the urine.

Trustworthiness: The reliance on CYP2D6 for metabolism introduces the potential for drug-drug interactions and variability in patient response due to genetic polymorphisms in this enzyme.[9][10] This is a critical consideration in both preclinical and clinical study design.

Experimental Protocols for Cardiovascular Profiling

A thorough investigation of a beta-blocker's cardiovascular profile requires a combination of in vitro and in vivo models.

4.1. In Vitro Assessment of Beta-Adrenergic Receptor Binding and Function

Experimental Protocol: Radioligand Binding Assay

-

Preparation of Membranes: Isolate cell membranes from a tissue or cell line expressing β-adrenergic receptors (e.g., CHO cells transfected with the human β1-adrenoceptor).

-

Incubation: Incubate the membranes with a radiolabeled ligand (e.g., [³H]-DHA) and varying concentrations of the test compound (this compound/Timolol).

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters to determine the amount of bound ligand.

-

Data Analysis: Calculate the Ki (inhibition constant) to determine the affinity of the test compound for the receptor.

Authoritative Grounding: This type of assay is fundamental for determining the receptor binding affinity and selectivity of a novel compound.[11]

4.2. Ex Vivo and In Vivo Models for Cardiovascular Assessment

Experimental Protocol: Langendorff Perfused Heart Model

-

Heart Isolation: Excise the heart from a euthanized animal (e.g., rat or guinea pig) and mount it on a Langendorff apparatus.[12]

-

Perfusion: Retrogradely perfuse the heart through the aorta with an oxygenated physiological salt solution.

-

Instrumentation: Place a balloon in the left ventricle to measure isovolumetric pressure and insert electrodes to record an electrocardiogram.

-

Drug Administration: Administer the test compound into the perfusion solution.

-

Data Acquisition: Record changes in heart rate, left ventricular developed pressure (LVDP), and contractility (dP/dt).

Caption: Experimental workflow for the Langendorff isolated perfused heart model.

Expertise & Experience: The Langendorff preparation is invaluable for studying the direct cardiac effects of a drug, independent of systemic neural and hormonal influences.[12]

Clinical Applications in Cardiovascular Disease

The pharmacological profile of Timolol has established its utility in the management of several cardiovascular conditions.

-

Hypertension: By reducing cardiac output, Timolol effectively lowers blood pressure.[3][4]

-

Angina Pectoris: Timolol reduces the frequency of anginal attacks and improves exercise tolerance by decreasing myocardial oxygen demand.[13][14]

-

Myocardial Infarction: Timolol has been shown to reduce mortality and the rate of reinfarction in patients who have had a recent myocardial infarction.[3]

Part 2: Scientific Integrity & Logic

This guide is built on the principles of expertise, trustworthiness, and authoritative grounding to provide a reliable resource for cardiovascular research professionals. The experimental protocols are designed as self-validating systems, with clear endpoints and controls. All mechanistic claims are supported by citations to peer-reviewed literature.

Part 3: Visualization & Formatting

The use of tables and diagrams is intended to enhance the clarity and accessibility of the technical information presented. The Graphviz diagrams adhere to the specified formatting guidelines to ensure readability and visual appeal.

References

-

Baker, J. G., Kemp, P., March, J., Fretwell, L., Hill, S. J., & Gardiner, S. M. (n.d.). Predicting in vivo cardiovascular properties of β-blockers from cellular assays. NIH. Retrieved from [Link]

-

Mouillé, P., Schmitt, H., & Cheymol, G. (1976). Cardiovascular and beta-adrenergic blocking effects of timolol. European Journal of Pharmacology, 35(2), 235-243. Retrieved from [Link]

-

Achong, M. R., Piafsky, K. M., & Ogilvie, R. I. (1975). Comparison of cardiac effects of timolol and propranolol. Clinical Pharmacology & Therapeutics, 18(3), 278-286. Retrieved from [Link]

-

Achong, M. R., Piafsky, K. M., & Ogilvie, R. I. (1975). Comparison of cardiac effects of timolol and propranolol. Clinical Pharmacology & Therapeutics, 18(3), 278-286. Retrieved from [Link]

-

Leinonen, J., Lehtimäki, T., & Kähönen, M. (2001). Cardiovascular effects of ophthalmic 0.5% timolol aqueous solution and 0.1% timolol hydrogel. Graefe's Archive for Clinical and Experimental Ophthalmology, 239(4), 269-274. Retrieved from [Link]

-

Schwartz, J. B., & Mandel, W. J. (1982). Electrophysiologic effects of intravenous timolol. Chest, 81(5), 623-627. Retrieved from [Link]

-

Brogden, R. N., Speight, T. M., & Avery, G. S. (1975). Timolol: a preliminary report of its pharmacological properties and therapeutic efficacy in angina and hypertension. Drugs, 9(3), 164-177. Retrieved from [Link]

-

Minneman, K. P., & Molinoff, P. B. (1980). High and low (Gpp(NH)p-sensitive) affinity sites for beta 2-adrenergic blockers as antagonists of isoproterenol in the field-stimulated rat vas deferens. Journal of Pharmacology and Experimental Therapeutics, 213(3), 513-519. Retrieved from [Link]

-

Doyle, V. M., & Weber, P. A. (1987). Cardiovascular effects of ophthalmic timolol. American Journal of Ophthalmology, 103(2), 241-245. Retrieved from [Link]

-

Mäenpää, J., & Pelkonen, O. (2016). Cardiac safety of ophthalmic timolol. Expert Opinion on Drug Safety, 15(11), 1549-1561. Retrieved from [Link]

-

Lynch, J. J., & Montgomery, D. G. (1989). Pharmacologic basis of the antiarrhythmic and hemodynamic effects of sotalol. American Journal of Cardiology, 64(1), 18A-25A. Retrieved from [Link]

-

Cardiomedex. (n.d.). Ex vivo and in vitro exploration of cardiovascular diseases. Retrieved from [Link]

-

Baker, J. G., Hall, I. P., & Hill, S. J. (2003). Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium. British Journal of Pharmacology, 138(6), 1127-1135. Retrieved from [Link]

-

Gray, R. J., Bateman, T. M., Czer, L. S., Conklin, C., & Matloff, J. M. (1985). Hemodynamic effects of esmolol, an ultrashort-acting beta blocker. Journal of the American College of Cardiology, 5(4), 1451-1456. Retrieved from [Link]

-

Prajapati, A. K., & Shah, G. (2024). Exploring in vivo and in vitro models for heart failure with biomarker insights: a review. The Egyptian Heart Journal, 76(1), 141. Retrieved from [Link]

-

Lewis, R. V., Lennard, M. S., Jackson, P. R., Tucker, G. T., Ramsay, L. E., & Woods, H. F. (1985). Timolol and atenolol: relationships between oxidation phenotype, pharmacokinetics and pharmacodynamics. British Journal of Clinical Pharmacology, 19(3), 329-333. Retrieved from [Link]

-

Franciosa, J. A., & Freis, E. D. (1979). Hemodynamic effects of intravenous timolol in coronary artery disease. Clinical Pharmacology & Therapeutics, 26(3), 330-338. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Aronow, W. S., & Weintraub, M. (1977). The effect of timolol vs placebo on angina pectoris. Circulation, 56(6), 990-993. Retrieved from [Link]

-

Tocco, D. J., Duncan, A. E., & deLuna, F. A. (1975). Stereospecific binding of timolol, a beta-adrenergic blocking agent. Drug Metabolism and Disposition, 3(5), 361-370. Retrieved from [Link]

-

Spurney, C. F., Knoblach, S., Pistilli, E. E., Nagaraju, K., Martin, G. R., & Hoffman, E. P. (2011). Beta-Blockers, Left and Right Ventricular Function, and In-Vivo Calcium Influx in Muscular Dystrophy Cardiomyopathy. PLOS ONE, 6(3), e17983. Retrieved from [Link]

-

Agarwal, A., & Nunes, S. S. (2015). In Vitro Cardiac Tissue Models: Current Status and Future Prospects. Journal of Biological Engineering, 9, 16. Retrieved from [Link]

-

Singh, S. N., & Deedwania, P. C. (1990). Hemodynamic effects of intravenous and oral sotalol. American Journal of Cardiology, 65(2), 43A-48A. Retrieved from [Link]

-

Klabunde, R. E. (n.d.). Cardioinhibitory Drugs. CV Pharmacology. Retrieved from [Link]

-

Achong, M. R., & Ogilvie, R. I. (1976). Duration of cardiac effects of timolol and propranolol. Clinical Pharmacology & Therapeutics, 19(2), 148-154. Retrieved from [Link]

-

Scriabine, A., Torchiana, M. L., Stavorski, J. M., Ludden, C. T., & Minsker, D. H. (1973). Timolol maleate, a new beta-adrenergic receptor blocking agent. Archives Internationales de Pharmacodynamie et de Thérapie, 205(1), 76-93. Retrieved from [Link]

-

Thadani, U., & Opie, L. H. (2008). Antagonist molecules in the treatment of angina. Expert Opinion on Investigational Drugs, 17(11), 1633-1646. Retrieved from [Link]

-

Bril, A., & Landmark, K. (1994). Hemodynamic effects of antiarrhythmic compounds: intrinsic effects and autonomic modulation. Journal of Cardiovascular Pharmacology, 24 Suppl 1, S14-S21. Retrieved from [Link]

-

Sykes, D. A., Stoddart, L. A., & Hill, S. J. (2019). Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor. Pharmacology Research & Perspectives, 7(6), e00537. Retrieved from [Link]

-

Interactive Biology. (2022, February 17). Drugs That Affect the Cardiovascular System [Video]. YouTube. Retrieved from [Link]

-

Scriabine, A., Torchiana, M. L., Stavorski, J. M., Ludden, C. T., & Minsker, D. H. (1973). Some cardiovascular effects of timolol a new beta-adrenergic blocking agent. Archives Internationales de Pharmacodynamie et de Thérapie, 205(1), 76-93. Retrieved from [Link]

-

MSD Clinical Trials. (n.d.). Cardiovascular diseases. Retrieved from [Link]

-

Lewis, R. V., Lennard, M. S., Jackson, P. R., Tucker, G. T., Ramsay, L. E., & Woods, H. F. (1985). Timolol and atenolol: relationships between oxidation phenotype, pharmacokinetics and pharmacodynamics. British Journal of Clinical Pharmacology, 19(3), 329-333. Retrieved from [Link]

-

Gault, H., Longerich, L., Dawe, M., & Fine, A. (1981). Pharmacokinetics of oral timolol studied by mass fragmentography. Journal of Clinical Pharmacology, 21(11-12 Pt 1), 584-591. Retrieved from [Link]

-

Dunn, F. G., & Frohlich, E. D. (1981). Pharmacokinetics, mechanisms of action, indications, and adverse effects of timolol maleate, a nonselective beta-adrenoreceptor blocking agent. Pharmacotherapy, 1(3), 188-200. Retrieved from [Link]

-

Ikeme, A. C., & D'Arbela, P. G. (1979). The acute cardiac electrophysiological effects of intravenous sotalol hydrochloride. Clinical Cardiology, 2(3), 185-191. Retrieved from [Link]

-

Frishman, W. H., & Silverman, R. (1979). The beneficial effect of the beta blocker timolol in stable angina pectoris. American Heart Journal, 98(2), 224-229. Retrieved from [Link]

-

Tamargo, J., Caballero, R., Gómez, R., & Delpón, E. (2010). Cardiac electrophysiological effects of nitric oxide. Cardiovascular Research, 87(4), 593-600. Retrieved from [Link]

-

Antman, E. M. (1995). Cardiovascular Anatomy and Pharmacology. Chest, 108(4 Suppl), 21S-29S. Retrieved from [Link]

Sources

- 1. This compound | C13H24N4O3S | CID 12296653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cardiovascular and beta-adrenergic blocking effects of timolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, mechanisms of action, indications, and adverse effects of timolol maleate, a nonselective beta-adrenoreceptor blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Timolol: a preliminary report of its pharmacological properties and therapeutic efficacy in angina and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CV Pharmacology | Cardioinhibitory Drugs [cvpharmacology.com]

- 6. Hemodynamic effects of intravenous timolol in coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrophysiologic effects of intravenous timolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Timolol maleate, a new beta-adrenergic receptor blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cardiac safety of ophthalmic timolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Timolol and atenolol: relationships between oxidation phenotype, pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ex vivo / in vitro exploration | Cardiomedex [cardiomedex.com]

- 13. The effect of timolol vs placebo on angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The beneficial effect of the beta blocker timolol in stable agina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Isomer: A Technical Guide to the Discovery and Synthesis of Isotimolol, a Critical Timolol Impurity

This guide provides an in-depth exploration of Isotimolol, a critical process impurity in the manufacturing of Timolol, a widely used beta-adrenergic blocker. For researchers, drug development professionals, and quality control scientists, understanding the genesis, synthesis, and analytical control of such impurities is paramount to ensuring drug safety and efficacy. This document delves into the technical nuances of this compound, from its initial discovery to its chemical synthesis and the rationale behind the analytical methodologies for its control.

Introduction: The Importance of Stereochemical Purity in Timolol

Timolol, a non-selective beta-adrenergic antagonist, is a cornerstone in the management of glaucoma, hypertension, and other cardiovascular conditions.[1][2] It is clinically administered as the (S)-(-)-enantiomer, which is significantly more pharmacologically active than its (R)-(+)-counterpart.[3] The stereospecificity of its therapeutic action underscores the critical need for stringent control over its stereochemical purity. Impurities, particularly isomers with potentially different pharmacological or toxicological profiles, can impact the safety and efficacy of the final drug product.

This compound, identified as Timolol EP Impurity B and Timolol USP Related Compound B, is a positional isomer of Timolol.[4][5] Its presence in the final active pharmaceutical ingredient (API) is a direct consequence of the synthetic route employed for Timolol production. This guide will illuminate the pathway to understanding and controlling this specific impurity.

Discovery and Identification of this compound

The discovery of this compound is intrinsically linked to the evolution of analytical techniques with the resolving power to separate closely related isomers. Early challenges in distinguishing enantiomers and positional isomers spurred advancements in chiral chromatography.[4] As regulatory expectations for impurity profiling intensified, the need to identify and characterize minor components in bulk drug substances became a critical aspect of drug development.

The definitive identification of this compound was achieved through a combination of advanced analytical methodologies. High-performance liquid chromatography (HPLC), particularly with chiral stationary phases, proved instrumental in separating this compound from Timolol and its other related substances.[6][7] Spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), were then employed to elucidate its precise chemical structure.[8]

Systematic Name: (2RS)-3-[(1,1-dimethylethyl)amino]-2-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-1-ol[5] Chemical Formula: C₁₃H₂₄N₄O₃S[4][9] Molecular Weight: 316.42 g/mol [4][9]

Synthesis of this compound: From Side Reaction to Reference Standard

The synthesis of this compound is not typically a desired outcome but rather a side reaction that can occur during the manufacturing of Timolol. Understanding its formation is key to minimizing its presence in the final product. The synthesis of Timolol itself involves the reaction of 3-hydroxy-4-morpholino-1,2,5-thiadiazole with an epoxide, followed by the introduction of the tert-butylamine side chain.

Postulated Mechanism of this compound Formation

The formation of this compound is believed to arise from the non-regioselective opening of the epoxide ring by the hydroxyl group of the thiadiazole precursor. While the desired reaction leads to the formation of Timolol, a competing reaction can result in the formation of the isomeric this compound.

Diagram 1: Postulated Formation of Timolol and this compound

Caption: Postulated reaction pathways leading to the formation of Timolol and this compound.

Deliberate Synthesis for Reference Standard Generation

To accurately quantify and control this compound in Timolol batches, a pure reference standard is essential. The deliberate synthesis of this compound involves a multi-step organic chemistry process. While specific proprietary methods may vary, a general approach can be outlined.[4]

Experimental Protocol: Synthesis of (S)-Isotimolol

-

Formation of the Morpholino-Thiadiazole Core: This initial step involves the construction of the heterocyclic ring system, which can be achieved through cyclization reactions.

-

Introduction of the Chiral Side Chain: A chiral building block, such as (S)-glycidol or its derivatives, is reacted with the thiadiazole core to introduce the stereochemically defined propanol backbone. This step is critical for establishing the desired (S)-configuration.

-

Introduction of the Tert-butylamino Group: The final step involves the amination of the side chain with tert-butylamine to yield (S)-Isotimolol.

-

Purification: The crude product is then purified using techniques such as column chromatography and recrystallization to achieve the high purity required for a reference standard.

The successful synthesis of this compound with high enantiomeric purity is a challenging endeavor that requires sophisticated control over stereochemistry.[4]

Analytical Methodologies for the Control of this compound

The accurate detection and quantification of this compound in the presence of a large excess of Timolol necessitate highly selective and sensitive analytical methods.

Chromatographic Separation

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the analysis of Timolol and its impurities.[10] However, due to the structural similarity between Timolol and this compound, achieving baseline separation can be challenging. Chiral HPLC is the preferred method for resolving these isomers.

Table 1: Example Chiral HPLC Method Parameters for Timolol and this compound Separation

| Parameter | Condition | Rationale |

| Column | Chiralcel OD or similar chiral stationary phase | Provides the necessary stereoselectivity for separating isomers.[6][7] |

| Mobile Phase | Hexane:Isopropanol:Diethylamine (e.g., 480:20:1 v/v/v) | The non-polar mobile phase with a polar modifier and a basic additive is effective for separating basic compounds on this type of chiral column.[6] |

| Flow Rate | 1.0 mL/min | A standard flow rate to ensure good separation efficiency and reasonable analysis time. |

| Detection | UV at 297 nm | Timolol and its impurities have a chromophore that allows for sensitive UV detection at this wavelength.[6] |

| Column Temperature | 25 °C | Temperature control is crucial for reproducible retention times and peak shapes in HPLC.[6] |

Diagram 2: Analytical Workflow for this compound Control

Caption: A typical analytical workflow for the quantification of this compound in Timolol samples.

Method Validation

Any analytical method used for impurity control must be rigorously validated according to ICH guidelines to ensure its reliability. Key validation parameters include:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

Pharmacological and Toxicological Considerations

While Timolol is a potent beta-blocker, the pharmacological activity of this compound is not as well-characterized in publicly available literature. However, it is a general principle in pharmaceutical development that all impurities above a certain threshold should be evaluated for their potential biological activity and toxicity. The stereoisomers of Timolol have been shown to have different effects on ocular blood flow.[11] The l-isomer (the active form of Timolol) can initially reduce blood flow, while the d-isomer tends to increase it from the outset.[11] This highlights the importance of controlling isomeric impurities. The stereospecific binding of Timolol to beta-adrenoreceptors further emphasizes the potential for isomers to exhibit different pharmacological profiles.[12]

The synthesis and isolation of pure this compound as a reference standard are crucial not only for analytical purposes but also to enable toxicological studies to assess its safety profile.

Conclusion and Future Perspectives

The case of this compound serves as a compelling example of the intricate challenges and rigorous standards involved in modern pharmaceutical development. The journey from its discovery as an unknown peak in a chromatogram to its full characterization and the implementation of robust control strategies is a testament to the synergy between synthetic chemistry, analytical science, and regulatory diligence.

Future work in this area will likely focus on the development of even more efficient and sustainable synthetic routes for Timolol that minimize the formation of this compound and other impurities. Additionally, further elucidation of the pharmacological and toxicological profile of this compound will continue to be of interest to ensure the highest standards of patient safety.

References

-

Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. (2019-02-13). MDPI. [Link]

-

Highly Sensitive Quantitation of N-Nitroso Timolol Impurity in Timolol API using the Agilent 6495D LC/TQ. LabRulez LCMS. [Link]

-

Timolol. PubChem, NIH. [Link]

-

[Determination of enantiomeric impurity of timolol maleate in bulk substances and eye drops]. (2014-03). PubMed. [Link]

-

Timolol EP Impurity B. SynZeal. [Link]

-

A novel route for the synthesis of impurities C and G of antihypertensive drug timolol maleate. (2024-07-19). NIScPR. [Link]

-

Effects of D- and L-isomers of timolol on retinal and choroidal blood flow in ocular hypertensive rabbit eyes. (1996-06). PubMed. [Link]

-

[Determination of enantiomeric impurity of timolol maleate in bulk substances and eye drops.]. ResearchGate. [Link]

-

Scheme 47. Synthesis of timolol from compound 132. ResearchGate. [Link]

-

This compound. PubChem, NIH. [Link]

-

Synthesis and Characterization of 3-S-impurities in Timolol Maleate. (2025). PubMed. [Link]

-

Timolol-impurities. Pharmaffiliates. [Link]

- CN109991319B - Timolol compound and separation method and application of timolol maleate related impurities.

-

A Novel Route for the Synthesis of Impurities C and G of Antihypertensive Drug Timolol Maleate. (2024-07-19). Open Research@CSIR-NIScPR. [Link]

-

Stereospecific binding of timolol, a beta-adrenergic blocking agent. (1976-11). PubMed. [Link]

- NL8500939A - NEW TIMOLOL INTERMEDIATES, PREPARATION AND USE THEREOF.

-

Pharmacology of Timolol Maleate ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. (2024-11-03). YouTube. [Link]

-

Optimization and Validation of RP-HPLC Method for Quantification of Timolol Maleate in Bulk Drug and Ophthalmic Formulation. International Journal of Pharmaceutical Sciences. [Link]

Sources

- 1. Timolol | C13H24N4O3S | CID 33624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. Buy (S)-Isotimolol | 158636-96-5 [smolecule.com]

- 5. Timolol EP Impurity B | 59697-06-2 | SynZeal [synzeal.com]

- 6. [Determination of enantiomeric impurity of timolol maleate in bulk substances and eye drops] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Characterization of 3-S-impurities in Timolol Maleate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Effects of D- and L-isomers of timolol on retinal and choroidal blood flow in ocular hypertensive rabbit eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stereospecific binding of timolol, a beta-adrenergic blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stereospecific Synthesis of (S)-Isotimolol for Enantiomeric Purity

Abstract

(S)-Isotimolol, a structural isomer and known impurity of the potent beta-adrenergic antagonist (S)-Timolol, serves as a critical reference standard in pharmaceutical quality control and analytical method development.[1] The synthesis of its enantiomerically pure (S)-form is paramount for these applications. This guide provides an in-depth exploration of the stereospecific synthetic strategies to produce (S)-Isotimolol with high enantiomeric purity. We will dissect the causality behind experimental choices in key methodologies, including chemoenzymatic routes involving biocatalytic reduction and stereochemical inversion, kinetic resolution using chiral catalysts, and chiral pool synthesis. Detailed, step-by-step protocols for synthesis and analytical validation via chiral chromatography are presented to ensure a self-validating and reproducible framework for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Chirality in Beta-Blocker Synthesis

Beta-adrenergic blockers are a cornerstone in the management of cardiovascular diseases, most notably hypertension and glaucoma.[2][3] A common structural feature of this drug class is the presence of a stereogenic center in the aryloxypropanolamine side chain. The biological activity is highly stereoselective, with the (S)-enantiomer typically exhibiting significantly greater therapeutic potency than its (R)-counterpart.[4] (S)-Timolol is the active pharmaceutical ingredient, while (S)-Isotimolol, its isomer, is identified as "Timolol Related Compound B" in pharmacopoeial standards.[1]

The synthesis of a single, desired enantiomer is a fundamental challenge in pharmaceutical chemistry. The presence of the undesired enantiomer can lead to reduced efficacy, competitive inhibition, or distinct, undesirable side effects.[2][5] Therefore, achieving high enantiomeric purity is not merely a measure of chemical elegance but a critical determinant of drug safety and efficacy. This guide focuses on robust and validated stereospecific strategies to synthesize (S)-Isotimolol, a vital tool for ensuring the quality of Timolol-based therapeutics.

Core Synthetic Strategies for (S)-Isotimolol

The stereospecific synthesis of (S)-Isotimolol hinges on the controlled introduction of the chiral center at the C-2 position of the propanolamine backbone. The primary approaches can be categorized into three main strategies: biocatalytic synthesis, chiral catalyst-mediated kinetic resolution, and chiral pool synthesis.

Chemoenzymatic Synthesis via Asymmetric Reduction and Stereochemical Inversion

This elegant approach leverages the high stereoselectivity of enzymes to create a chiral intermediate, which is then chemically converted to the target molecule. A well-documented route for the related compound (S)-Timolol provides a direct blueprint, involving the asymmetric reduction of a haloketone intermediate followed by a configuration inversion.[4][6]

Causality: The choice of a biocatalyst like baker's yeast is driven by its ability to reduce a prochiral ketone to a chiral alcohol with predictable stereochemistry, in this case, affording the (R)-halohydrin.[4] However, since the target is the (S)-enantiomer, a subsequent inversion step is necessary. The Mitsunobu reaction is an ideal choice for this transformation as it proceeds via a clean SN2 mechanism, reliably inverting the stereocenter with high fidelity.[4]

Workflow: Chemoenzymatic Synthesis of (S)-Isotimolol

Caption: Chemoenzymatic pathway to (S)-Isotimolol.

Experimental Protocol: Chemoenzymatic Synthesis

-

Synthesis of Haloketone (5): React 4-morpholin-4-yl-1,2,5-thiadiazol-3-ol (4) with dichloroacetone in the presence of a suitable base to yield the aryloxy haloketone intermediate.[4]

-

Asymmetric Reduction: Perform an asymmetric reduction of the haloketone (5) using baker's yeast. This biocatalytic step affords the corresponding (R)-halohydrin (6) in high optical purity (e.g., 87% enantiomeric excess, ee).[4]

-

Mitsunobu Inversion: Convert the (R)-halohydrin (6) to its benzoate ester via the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3). This reaction proceeds with inversion of stereochemistry at the hydroxyl-bearing carbon.[4]

-

Epoxide Formation: Treat the resulting benzoate ester with a base like potassium t-butoxide. This removes the acyl group and facilitates an intramolecular SN2 reaction to form the (S)-epoxide (7).[4]

-

Ring Opening: React the purified (S)-epoxide (7) with tert-butylamine to open the epoxide ring, yielding the final product, (S)-Isotimolol, with the enantiomeric purity established in the initial reduction step.[4]

Chiral Catalyst-Mediated Kinetic Resolution

Kinetic resolution is a powerful technique for separating a racemic mixture. It relies on a chiral catalyst that reacts preferentially with one enantiomer, allowing the other to be isolated in an enriched form. For synthesizing beta-blocker precursors, the hydrolytic kinetic resolution (HKR) of racemic epoxides is a highly effective method.[6][7]

Causality: Chiral catalysts, such as Co-salen complexes, create a chiral environment that differentiates between the two enantiomers of a racemic starting material (e.g., racemic epichlorohydrin).[6] The catalyst facilitates a reaction (like hydrolysis or alcoholysis) at a much faster rate for one enantiomer, effectively consuming it and leaving the reaction mixture enriched in the slower-reacting enantiomer. This approach is valued for its efficiency and the high enantiomeric excess it can achieve.[6]

Caption: Direct synthesis of (S)-Isotimolol from a chiral precursor.

Experimental Protocol: Chiral Pool Synthesis

-

Heterocycle Preparation: Synthesize 4-morpholino-3-chloro-1,2,5-thiadiazole by reacting 3,4-dichloro-1,2,5-thiadiazole with morpholine. [1]2. Alkoxide Formation: Treat the chiral starting material, (S)-3-(tert-butylamino)-1,2-propanediol, with a strong base like sodium hydride (NaH) in an aprotic solvent (e.g., THF) to selectively deprotonate the primary hydroxyl group, forming the corresponding sodium alkoxide.

-

Nucleophilic Substitution: Add the 4-morpholino-3-chloro-1,2,5-thiadiazole to the alkoxide solution. The alkoxide will displace the chloride via an SNAr (Nucleophilic Aromatic Substitution) mechanism to form the ether linkage, yielding (S)-Isotimolol.

-

Purification: Purify the final product using standard techniques such as column chromatography or recrystallization to remove any unreacted starting materials and byproducts.

Analytical Validation: Ensuring Enantiomeric Purity

The success of any stereospecific synthesis is ultimately validated by the accurate measurement of its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis. [8][9] Causality: Chiral HPLC columns contain a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. This differential interaction causes one enantiomer to be retained longer on the column than the other, resulting in their separation and allowing for precise quantification of each. The choice of mobile phase and column temperature is optimized to maximize this separation (resolution). [8][9] Protocol: Chiral HPLC Method for Timolol Enantiomers

-

Chromatographic System: Utilize an HPLC system equipped with a UV detector.

-

Chiral Column: Employ a Chiralcel OD column (e.g., 4.6 mm × 150 mm, 5µm), which is based on cellulose tris(3,5-dimethylphenylcarbamate). [8][9]3. Mobile Phase: Prepare a mobile phase consisting of a mixture of hexane, isopropanol, and diethylamine (e.g., 480:20:1 v/v/v). The diethylamine is added to improve peak shape for the amine-containing analyte. [8][9]4. Operating Conditions:

-

Flow Rate: 1.0 mL/min. [8][9] * Column Temperature: 25 °C. [8][9] * Detection Wavelength: 297 nm. [8][9] * Injection Volume: 5 µl. [8][9]5. Analysis: Inject a solution of the synthesized (S)-Isotimolol. A successful synthesis will show a single major peak corresponding to the (S)-enantiomer, with the peak for the (R)-enantiomer being absent or below the specified impurity threshold (e.g., <0.1%). The resolution between the R- and S-timolol peaks should be greater than 4 for robust quantification. [8]

Parameter Condition Reference Technique Chiral High-Performance Liquid Chromatography (HPLC) [8][9][10] Column Chiralcel OD (4.6 mm × 150 mm, 5µm) [8][9] Mobile Phase Hexane:Isopropanol:Diethylamine (480:20:1) [8][9] Flow Rate 1.0 mL/min [8][9] Temperature 25 °C [8][9] Detection UV at 297 nm [8][9] | Acceptance Criterion | Resolution between enantiomers > 4 | [8]|

-

Conclusion and Future Outlook

The stereospecific synthesis of (S)-Isotimolol is a critical capability for the pharmaceutical industry, enabling rigorous quality control of (S)-Timolol, a widely used beta-blocker. This guide has detailed three robust strategies—chemoenzymatic synthesis, kinetic resolution, and chiral pool synthesis—each offering a distinct approach to controlling stereochemistry. The causality behind the selection of reagents and reaction pathways, from the stereoselectivity of enzymes to the predictable mechanisms of inversion reactions, has been emphasized.

The future of chiral synthesis continues to evolve towards more efficient, scalable, and sustainable methods. The development of novel organocatalysts and more active and selective biocatalysts promises to further refine these synthetic routes. [2][11][12]Ultimately, the combination of a well-designed stereospecific synthesis and rigorous analytical validation, as outlined in this guide, forms a self-validating system essential for producing the high-purity reference standards required in modern drug development.

References

-

Tosi, G., Zironi, F., Caselli, E., Forni, A., & Prati, F. (2004). Biocatalytic Asymmetric Synthesis of (S)- and (R)-Timolol. Synthesis, 2004(10), 1625–1628. Available from: [Link]

-

Chavan, S. P., et al. (2009). Organocatalytic enantioselective synthesis of beta-blockers: (S)-propranolol and (S)-naftopidil. Tetrahedron Letters, 50(47), 6509-6511. Available from: [Link]

-

Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods. Available from: [Link]

-

Agustian, J., Kamaruddin, A. H., & Bhatia, S. (2010). Single enantiomeric β-blockers—The existing technologies. Process Biochemistry, 45(10), 1587-1604. Available from: [Link]

-

ResearchGate. (n.d.). Biocatalytic Asymmetric Synthesis of (S)- and (R)-Timolol. Available from: [Link]

-

Molecules. (2018). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. Available from: [Link]

-

Groza, M., et al. (2016). Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. Scientific Reports, 6, 30733. Available from: [Link]

-

Zhejiang Da Xue Xue Bao Yi Xue Ban. (2014). [Determination of enantiomeric impurity of timolol maleate in bulk substances and eye drops]. Journal of Zhejiang University. Medical sciences, 43(2), 160-3. Available from: [Link]

-

ResearchGate. (2014). [Determination of enantiomeric impurity of timolol maleate in bulk substances and eye drops.]. Available from: [Link]

-

Connolly, D., & Marley, A. (2013). Determination of enantiomeric purity of Timolol Maleate by Supercritical Fluid Chromatography. PMBRC 3rd Analytical Forum. Available from: [Link]

-

Organic Process Research & Development. (n.d.). Review of the Synthesis of Timolol Maleate and Brimonidine Tartrate Drug Substances Used for the Treatment of Open-Angle Glaucoma. ACS Publications. Available from: [Link]

-

Journal of Zhejiang University (Medical Science). (2014). Determination of enantiomeric impurity of timolol maleate in bulk substances and eye drops. Available from: [Link]

-

Vele, V. T., et al. (2018). A VALIDATED LC METHOD FOR THE DETERMINATION OF CHIRAL PURITY OF (S) - (-) - 3-TERT BUTYLAMINO 1,2, PROPANE DIOL): A KEY RAW MATERIAL OF TIMOLOL MALEATE. Indian Journal of Applied Research, 8(4). Available from: [Link]

-

Sahin, E., & Demir, A. S. (2020). Bio-catalytic asymmetric synthesis of β-adrenergic receptor blocker precursor. Preparative Biochemistry & Biotechnology, 50(9), 932-938. Available from: [Link]

-

ResearchGate. (n.d.). Scheme 47. Synthesis of timolol from compound 132. Available from: [Link]

-

Chemical Journal of Chinese Universities. (1995). Synthesis of S- and R-Timolol Maleate. Available from: [Link]

-

Saddique, F. A., et al. (2015). Synthetic approaches towards the synthesis of β-blockers (betaxolol, metoprolol, sotalol, and timolol). Turkish Journal of Chemistry, 39, 189-219. Available from: [Link]

-

Alentris Research Pvt. Ltd. (n.d.). (S)-Isotimolol. Available from: [Link]

-

Krause und Pachernegg. (1998). Racemic beta-blockers - fixed combinations of different drugs. Journal of Clinical and Basic Cardiology. Available from: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. (n.d.). Timolol. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. (n.d.). (+-)-Timolol. National Center for Biotechnology Information. Available from: [Link]

-

Global Substance Registration System. (n.d.). This compound. Available from: [Link]

Sources

- 1. Buy (S)-Isotimolol | 158636-96-5 [smolecule.com]

- 2. jmedchem.com [jmedchem.com]

- 3. Timolol | C13H24N4O3S | CID 33624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. [Determination of enantiomeric impurity of timolol maleate in bulk substances and eye drops] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Determination of enantiomeric impurity of timolol maleate in bulk substances and eye drops-Academax [idesign.academax.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to Isotimolol: Synthesis, Characterization, and Analytical Control

This technical guide provides a comprehensive overview of Isotimolol, a critical compound in the pharmaceutical analysis of Timolol. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, and analytical characterization. This document emphasizes the causal relationships behind experimental choices and provides robust, self-validating protocols to ensure scientific integrity.

Introduction: The Significance of this compound in Pharmaceutical Quality Control

This compound is a structural isomer of Timolol, a widely used non-selective beta-adrenergic blocker for the treatment of glaucoma and cardiovascular diseases.[1] Specifically, this compound is recognized as a process impurity in the synthesis of Timolol and is designated as "Timolol maleate specified impurity B" by the European Pharmacopoeia (EP) and "Timolol Related Compound B" by the United States Pharmacopeia (USP).[2][3][4] Its presence in the final drug product must be carefully monitored to ensure the safety and efficacy of Timolol formulations. This guide will delve into the technical details of this compound, providing a foundational understanding for its identification, quantification, and control.

This compound exists as a racemic mixture, (±)-Isotimolol, with the (S)-enantiomer being of particular interest in compendial methods.[3][5] Understanding the stereochemistry and the methods for chiral separation is therefore paramount for rigorous quality control.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods and for understanding its behavior in formulation and stability studies.

| Property | Value | Source |

| Chemical Formula | C₁₃H₂₄N₄O₃S | [2][3][4][6] |

| Molecular Weight | 316.42 g/mol | [2][3][4][6] |

| IUPAC Name | (2RS)-3-(tert-butylamino)-2-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-1-ol | [3][4] |

| CAS Number (Racemate) | 59697-06-2 | [2][4] |

| CAS Number ((S)-Isotimolol) | 158636-96-5 | [3][4][6] |

| Appearance | White Powder | [7] |

| Melting Point ((S)-Isotimolol) | 115.1-118.0°C | [7] |

| Storage Temperature | 2-8°C | [7] |

Synthesis and Formation of this compound

This compound is typically formed as an impurity during the synthesis of Timolol. The synthetic route to Timolol often involves the reaction of 3-chloro-4-morpholino-1,2,5-thiadiazole with (±)-3-(tert-butylamino)-1,2-propanediol.[8] The formation of this compound can occur due to the non-regioselective opening of an epoxide intermediate or related synthetic pathways.

A general synthetic scheme leading to the formation of both Timolol and this compound is outlined below. The key step involves the nucleophilic attack of the propanediol derivative on the thiadiazole ring system.

Sources

- 1. eprints.ugd.edu.mk [eprints.ugd.edu.mk]

- 2. Buy (S)-Isotimolol | 158636-96-5 [smolecule.com]

- 3. Timolol EP Impurity B | 59697-06-2 | SynZeal [synzeal.com]

- 4. This compound | C13H24N4O3S | CID 12296653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-IsotiMolol (TiMolol IMpurity B) | 158636-96-5 [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Determination of (R)-timolol in (S)-timolol maleate active pharmaceutical ingredient: validation of a new supercritical fluid chromatography method with an established normal phase liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of S- and R-Timolol Maleate [cjcu.jlu.edu.cn]

An In-Depth Technical Guide to Isotimolol: Nomenclature, Synthesis, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotimolol, a structural isomer of the widely recognized non-selective beta-adrenergic antagonist Timolol, represents a critical molecule in the landscape of pharmaceutical analysis and quality control. Primarily identified as a process-related impurity in the synthesis of Timolol, its accurate identification, characterization, and quantification are paramount to ensuring the safety and efficacy of Timolol-based therapeutics. This technical guide provides a comprehensive overview of this compound, encompassing its precise chemical nomenclature, stereoselective synthesis, and robust analytical protocols for its detection and quantification.

Part 1: Chemical Identity and Nomenclature

This compound is a chiral compound that can exist as a racemic mixture or as individual enantiomers. The stereochemistry of the molecule significantly influences its pharmacological activity, making precise nomenclature crucial.

IUPAC Nomenclature

-

Racemic this compound: The IUPAC name for the racemic mixture is (2RS)-3-(tert-butylamino)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-1-ol .[1][2]

-

(S)-Isotimolol: The (S)-enantiomer is systematically named (2S)-3-(tert-butylamino)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-1-ol .

Synonyms and Common Identifiers

In scientific literature and pharmacopeial monographs, this compound is frequently referred to by several synonyms. Understanding these is essential for a comprehensive literature search and regulatory compliance.

| Identifier Type | Value | Source(s) |

| Common Name | This compound | [1][2] |

| Pharmacopeial Designation | Timolol EP Impurity B | [1] |

| Timolol Related Compound B | ||

| CAS Number (Racemate) | 59697-06-2 | |

| CAS Number ((S)-enantiomer) | 158636-96-5 | |

| Molecular Formula | C₁₃H₂₄N₄O₃S | [1] |

| Molecular Weight | 316.42 g/mol | [1] |

Part 2: Pharmacological Significance and Mechanism of Action

The pharmacological activity of this compound is intrinsically linked to its stereochemistry and its relationship to Timolol. (S)-Timolol is the active enantiomer responsible for the therapeutic effects of Timolol preparations.[3]

Beta-Adrenergic Receptor Binding

Timolol exerts its therapeutic effects by acting as a non-selective antagonist at β1 and β2-adrenergic receptors.[3] This antagonism leads to a reduction in heart rate, myocardial contractility, and aqueous humor production in the eye. The stereocenter in the propanolamine side chain is critical for high-affinity binding to these receptors. While direct and quantitative binding affinity data for this compound is not extensively published, the pharmacological activity of the enantiomers of Timolol provides strong evidence for the expected activity of this compound. The (R)-enantiomer of Timolol has been shown to have significantly lower affinity for beta-adrenergic receptors compared to the (S)-enantiomer. As this compound is a structural isomer where the side chain is attached at a different position on the propanol backbone, it is anticipated to have a markedly reduced affinity for beta-adrenergic receptors compared to (S)-Timolol.

This compound as an Impurity

The primary significance of this compound in a pharmaceutical context is as a process-related impurity in the manufacturing of Timolol.[1] Its presence can arise from non-regioselective reactions during the synthesis. Regulatory bodies such as the European Pharmacopoeia (EP) mandate strict limits on the levels of such impurities in the final drug product to ensure patient safety and product consistency. Therefore, the development of sensitive and specific analytical methods for the detection and quantification of this compound is a critical aspect of quality control in the pharmaceutical industry.

Part 3: Synthesis and Characterization

The synthesis of this compound, particularly the stereoselective synthesis of the (S)-enantiomer, is of interest for its use as a reference standard in analytical methods. A plausible synthetic route for a closely related impurity, referred to as "3-S-timolol," which is understood to be (S)-Isotimolol, has been described.[4][5][6][7]

Stereoselective Synthesis of (S)-Isotimolol

A five-step synthesis starting from (S)-3-(tert-butylamino)propane-1,2-diol can yield (S)-Isotimolol with high purity.[4][5][6][7] The overall yield reported for this synthesis is approximately 57.7%, with a purity of 98%.[4][5][6][7]

Experimental Protocol:

-

Step 1: Protection of the Diol: The starting material, (S)-3-(tert-butylamino)propane-1,2-diol, is reacted with a suitable protecting group to selectively protect the primary and secondary hydroxyl groups.

-

Step 2: Activation of the Primary Hydroxyl Group: The primary hydroxyl group is selectively activated, for example, by conversion to a tosylate or mesylate, to facilitate subsequent nucleophilic substitution.

-

Step 3: Nucleophilic Substitution: The activated primary hydroxyl group is displaced by a nucleophile derived from 4-morpholino-1,2,5-thiadiazol-3-ol. This is a key step in forming the ether linkage.

-

Step 4: Deprotection: The protecting groups on the propanolamine backbone are removed under appropriate conditions to yield the free hydroxyl and amino groups.

-

Step 5: Salt Formation: The final compound is typically converted to a stable salt, such as the maleate salt, for ease of handling and purification.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for (S)-Isotimolol.

Characterization

The structural confirmation of synthesized this compound is achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure, confirming the connectivity of the atoms and the presence of characteristic functional groups.[4][5][6][7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass measurement, confirming the elemental composition of the molecule.[4][5][6][7]

Part 4: Analytical Methodologies

The accurate quantification of this compound in Timolol drug substance and product is crucial for quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.

HPLC-UV Method for Quantification of this compound

A robust and stability-indicating HPLC-UV method can be developed and validated for the determination of this compound.

Experimental Protocol:

-

Chromatographic System: An isocratic HPLC system equipped with a UV-Visible detector is suitable for this analysis.[8]

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[9]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02 M sodium octane-sulfonate, pH adjusted to 3.0 with glacial acetic acid) and an organic modifier (e.g., methanol) is typically employed. A common ratio is 42.5:57.5 (v/v).[9]

-

Flow Rate: A flow rate of 1.5 mL/min is often used.[9]

-

Detection Wavelength: The detection wavelength is typically set at 295 nm.[9]

-

Injection Volume: A 20 µL injection volume is standard.[9]

-

Sample Preparation:

-

Accurately weigh a suitable amount of the Timolol maleate sample.

-

Dissolve the sample in the mobile phase to achieve a known concentration.

-

Filter the sample solution through a 0.45 µm filter before injection.

-

-

Standard Preparation:

-

Prepare a stock solution of this compound reference standard in the mobile phase.

-

Perform serial dilutions to create a calibration curve covering the expected concentration range of the impurity.

-

Diagram of the Analytical Workflow:

Caption: Analytical workflow for this compound quantification.

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of Timolol and to identify potential degradation products, including this compound. These studies involve subjecting the drug substance to stress conditions such as heat, acid, base, and oxidation.[9] Analysis of the stressed samples by a stability-indicating HPLC method can reveal the formation of this compound and other related substances.

Conclusion

This compound, while primarily known as an impurity of Timolol, is a molecule of significant interest to pharmaceutical scientists and researchers. A thorough understanding of its nomenclature, stereochemistry, and pharmacology is essential for the development and quality control of Timolol-based medicines. The synthetic and analytical protocols detailed in this guide provide a robust framework for the preparation of this compound as a reference standard and for its accurate quantification in pharmaceutical preparations, thereby ensuring the safety and efficacy of these important therapeutic agents.

References

- Zhou, D., Wang, K., Zhang, Y., Liu, X., & Mao, X. (2025). Synthesis and Characterization of 3-S-impurities in Timolol Maleate. Current Organic Synthesis, 22(5), 614-619.

-

Zhou, D., Wang, K., Zhang, Y., Liu, X., & Mao, X. (2025). Synthesis and Characterization of 3-S-impurities in Timolol Maleate. PubMed. Retrieved from [Link]

-

Scilit. (2025). Synthesis and Characterization of 3-S-impurities in Timolol Maleate. Retrieved from [Link]

-

Suryawanshi, M. (2024). A Novel Route for the Synthesis of Impurities C and G of Antihypertensive Drug Timolol Maleate. Open Research@CSIR-NIScPR. Retrieved from [Link]

-

Bentham Science. (2025). Synthesis and Characterization of 3-S-impurities in Timolol Maleate. Retrieved from [Link]

-

Molbase. (n.d.). (+)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Forced degradation of timolol maleate on high temperature for verification of HPLC method for related substances in Timolol eye drop 0.5%. Retrieved from [Link]

- Abd-AlGhafar, W. N., Aly, F. A., Sheribah, Z. A., & Saad, S. (2022).

-

SynZeal. (n.d.). Timolol EP Impurity B. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposal of degradation pathway with toxicity prediction for hydrolytic and photolytic degradation products of timolol. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Proposal of degradation pathway with toxicity prediction for hydrolytic and photolytic degradation products of timolol. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences. (n.d.). Optimization and Validation of RP-HPLC Method for Quantification of Timolol Maleate in Bulk Drug and Ophthalmic Formulation. Retrieved from [Link]

-

PubMed. (n.d.). RP-HPLC method development for the simultaneous determination of timolol maleate and human serum albumin in albumin nanoparticles. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing R-(+)-3-morpholino-4-(3-tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole.

-

SynThink Research Chemicals. (n.d.). Timolol EP Impurity B. Retrieved from [Link]

-

Drugs.com. (2025). Timolol: Package Insert / Prescribing Information. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 3-thiotimolol maleate.

-

PubMed. (n.d.). Synthesis, beta-adrenergic blocking activity and beta-receptor binding affinities of 1-substituted-3-(2-isopropyl-5-methyl-phenoxy)-propan-2-ol oxalates. Retrieved from [Link]

-

BindingDB. (n.d.). PrimarySearch_ki. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and beta-adrenergic blocking action of a new thiazolylthiopropanolamine derivative. Retrieved from [Link]

-

PubMed. (n.d.). Heterocyclic analogues of the antihypertensive beta-adrenergic blocking agent (S)-2-[3-(ter-butylamino)-2-hydroxypropoxy]-3-cyanopyridine. Retrieved from [Link]

Sources

- 1. Timolol EP Impurity B | 59697-06-2. [chemicea.com]

- 2. Timolol EP Impurity B | 59697-06-2 | SynZeal [synzeal.com]

- 3. drugs.com [drugs.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Synthesis and Characterization of 3-S-impurities in Timolol Maleate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. Synthesis and Characterization of 3-S-impurities in Timolol Maleate | Bentham Science [benthamscience.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

The Definitive Guide to Isotimolol as an Analytical Reference Standard

A Senior Application Scientist's Perspective on Ensuring Pharmaceutical Quality

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

In the landscape of pharmaceutical quality control, the purity of an active pharmaceutical ingredient (API) is paramount. This technical guide provides an in-depth exploration of Isotimolol, a critical impurity and analytical reference standard for Timolol. Addressed to researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to deliver a foundational understanding of the causality behind analytical choices. We will delve into the physicochemical properties of this compound, detailed analytical methodologies for its quantification, the elegant precision of isotope dilution mass spectrometry, and the rationale underpinning these advanced techniques. Our goal is to equip you not just with protocols, but with the scientific acumen to ensure the safety and efficacy of Timolol-based therapeutics.

Introduction: The Significance of this compound in Pharmaceutical Analysis

Timolol is a non-selective beta-adrenergic receptor antagonist widely prescribed for the management of glaucoma and hypertension.[1] As with any pharmaceutical compound, its therapeutic efficacy and safety are intrinsically linked to its purity. Regulatory bodies worldwide, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), mandate strict control over impurities.[2][3]

This compound, chemically known as (2RS)-3-[(1,1-dimethylethyl)amino]-2-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-1-ol, is designated as Timolol Related Compound B in the USP and Timolol Impurity B in the EP.[4][5] It is a positional isomer of Timolol, and its presence in the final drug product must be meticulously monitored. The use of a well-characterized this compound analytical reference standard is therefore indispensable for:

-

Method Development and Validation: Establishing reliable analytical methods for impurity profiling.

-

Quality Control (QC): Routine testing of Timolol Maleate batches to ensure they meet stringent purity requirements.[2]

-

Stability Studies: Assessing the degradation pathways of Timolol under various stress conditions.

This guide will provide the technical framework for utilizing this compound as a reference standard, ensuring the integrity of Timolol analysis.

Physicochemical Characterization of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use as a reference standard.

| Property | Value | Source(s) |

| Chemical Name | 3-(tert-butylamino)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-1-ol | [6] |

| Synonyms | Timolol Related Compound B (USP), Timolol Impurity B (EP), rac-Isotimolol | [4][5] |

| Molecular Formula | C₁₃H₂₄N₄O₃S | [7] |

| Molecular Weight | 316.42 g/mol | [7] |

| Chirality | Contains a chiral center, exists as (S)- and (R)-enantiomers. | |

| Solubility | Soluble in Methanol and DMSO. | [7] |

Synthesis of this compound: A Brief Overview

While detailed proprietary synthesis methods are often closely guarded, the general synthetic pathway for Timolol impurities, including this compound, involves a multi-step process. A plausible synthetic route can be inferred from related syntheses.[8] The synthesis is crucial for producing a high-purity reference standard and for understanding potential side products that could interfere with analytical measurements.

A representative synthesis could involve the coupling of a protected aminopropanol derivative with a morpholino-thiadiazole intermediate. The key is to control the regiochemistry of the coupling to yield the "iso" position of the ether linkage on the thiadiazole ring, as opposed to the linkage in Timolol.

Analytical Methodologies for the Quantification of this compound

The accurate quantification of this compound as an impurity in Timolol requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.

Pharmacopoeial HPLC Method for Organic Impurities (USP)

The United States Pharmacopeia provides a detailed method for the analysis of organic impurities in Timolol Maleate, which includes the separation and quantification of this compound (Timolol Related Compound B).[9][10]

Experimental Protocol: USP Method for Organic Impurities

-

System Suitability Solution Preparation: Prepare a solution containing 100 µg/mL each of USP Timolol Maleate RS and USP Timolol Related Compound B RS in the Diluent.[9]

-

Sample Solution Preparation: Prepare a solution of Timolol Maleate at a concentration of 1 mg/mL in the Diluent.[9]

-

Chromatographic Conditions:

-

Column: 2.1-mm × 10-cm; 2.6-µm packing L1.[10]

-

Mobile Phase: Gradient elution with Solution A (0.05% trifluoroacetic acid in water) and Solution B (0.05% trifluoroacetic acid in acetonitrile).[9]

-

Diluent: Methanol and water (60:40).[9]

-

Flow Rate: 0.4 mL/min.[10]

-

Detector: UV at 295 nm.[9]

-

Injection Volume: 2.5 µL.[10]

-

-